dATP trisodium salt

PCR DNA Sequencing Quality Control

2'-Deoxyadenosine-5'-triphosphate trisodium salt (dATP trisodium salt; CAS 54680-12-5) is a purine deoxynucleoside triphosphate (dNTP) that serves as an essential substrate for DNA polymerases in cellular DNA replication and a broad range of in vitro molecular biology applications. The trisodium salt formulation (C10H13N5Na3O12P3, molecular weight 557.13 g/mol) is specifically manufactured to enhance aqueous solubility and buffer compatibility, which are critical parameters for consistent enzymatic performance in techniques such as PCR, DNA sequencing, and cDNA synthesis.

Molecular Formula C10H12N5Na3O9P2
Molecular Weight 477.15 g/mol
Cat. No. B12084279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedATP trisodium salt
Molecular FormulaC10H12N5Na3O9P2
Molecular Weight477.15 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H15N5O9P2.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3
InChIKeyOFUJHRQLQPLGNA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dATP Trisodium Salt: A Foundational Nucleotide Substrate for High-Fidelity Enzymatic DNA Synthesis


2'-Deoxyadenosine-5'-triphosphate trisodium salt (dATP trisodium salt; CAS 54680-12-5) is a purine deoxynucleoside triphosphate (dNTP) that serves as an essential substrate for DNA polymerases in cellular DNA replication and a broad range of in vitro molecular biology applications . The trisodium salt formulation (C10H13N5Na3O12P3, molecular weight 557.13 g/mol) is specifically manufactured to enhance aqueous solubility and buffer compatibility, which are critical parameters for consistent enzymatic performance in techniques such as PCR, DNA sequencing, and cDNA synthesis . As one of the four canonical dNTPs required for DNA strand extension, its procurement with verified purity and functional quality is a non-negotiable prerequisite for experimental reproducibility [1].

Why Procurement of dATP Trisodium Salt Cannot Be Casually Substituted by Other dNTPs or Analogous Salts


Despite being one of four canonical dNTPs, dATP trisodium salt cannot be interchanged with other dNTPs (e.g., dCTP, dGTP, dTTP) or even other dATP salt forms without risking experimental failure. The specificity of DNA polymerases for the adenine base is absolute; substituting another dNTP will result in sequence errors or complete polymerase stalling [1]. Furthermore, the counterion (Na⁺ vs. Li⁺) and the number of associated sodium ions directly influence critical procurement factors such as long-term stability, resistance to freeze-thaw degradation, and even sterility of the solution [2]. Even seemingly minor variations in the purity profile of a dATP preparation—specifically, the presence of contaminating nucleases or the absence of rigorous HPLC verification—can lead to catastrophic loss of precious samples in sensitive applications like single-cell sequencing or diagnostic assay development. Therefore, a specification-driven procurement approach based on verifiable, quantitative metrics is essential.

Quantitative Differentiation of dATP Trisodium Salt: Head-to-Head Purity, Stability, and Kinetic Evidence


HPLC Purity: dATP Trisodium Salt's ≥99% Specification vs. 97% Alternative Grades

The procurement of dATP trisodium salt from premium suppliers is supported by a quantifiable purity specification of ≥99% as determined by High-Performance Liquid Chromatography (HPLC) [1]. In contrast, some commercially available dATP trisodium salt preparations are supplied with a lower purity specification of 97% . This 2% absolute difference in purity represents a significant reduction in the presence of contaminating nucleotides (such as dADP or dAMP) and other UV-absorbing impurities that can inhibit DNA polymerases or reduce the accuracy of downstream applications .

PCR DNA Sequencing Quality Control

Enzyme Kinetics: Differential Affinity of TgoT DNA Polymerase for dATP vs. ATP

A direct kinetic comparison reveals that the archaeal DNA polymerase TgoT exhibits a stark preference for dATP over the ribonucleotide ATP. The Michaelis constant (Km), a measure of substrate affinity, is approximately 3,000-fold lower for dATP (Km = 3.1 x 10⁻² µM) than for ATP (Km = 99 µM) [1]. This profound difference in binding affinity translates into a catalytic efficiency (Vmax/Km, or f) that is 47,000 times greater for dATP compared to ATP [1]. Such a magnitude of difference unequivocally demonstrates that ribonucleotide contamination or substitution would severely cripple DNA synthesis rates.

Enzyme Kinetics DNA Polymerase Substrate Specificity

Salt Form Stability: Sodium Salt's Defined 12-Month Shelf Life vs. Lithium Salt's Freeze-Thaw Resilience

The choice of counterion in a dATP formulation has quantifiable implications for laboratory workflow and reagent longevity. The trisodium salt of dATP, when stored as a 100 mM solution at -20°C, has a manufacturer-guaranteed shelf life of 12 months [1]. In comparison, dATP formulated as a lithium salt is noted for its greater resistance to degradation from repeated freezing and thawing cycles, a property attributed to the bacteriostatic activity of lithium ions, which confers an advantage in labs with high usage frequency [2]. While the lithium salt may offer superior freeze-thaw resilience, the sodium salt is the standard for PCR-grade formulations where consistent, predictable performance over a defined 12-month period is the primary procurement criterion .

Reagent Stability Salt Formulation Procurement Specification

Quality Control: Functional Certification of >99% Purity and Nuclease-Free Status

Premium grades of dATP trisodium salt are differentiated not only by their chemical purity (>99% by HPLC) but also by rigorous functional quality control testing . These preparations are certified free of contaminating enzymatic activities, including DNase, RNase, Protease, and Nickase, which are otherwise common impurities that can degrade nucleic acid samples . In contrast, lower-grade or generic dNTP preparations may not guarantee the absence of these activities, posing a direct risk of sample loss and data corruption . The combination of high chemical purity and verified enzymatic inertness is a key quantitative and functional differentiator for procurement in sensitive molecular biology workflows.

Quality Control DNase/RNase-Free PCR Fidelity

Optimal Application Scenarios for dATP Trisodium Salt Based on Quantitative Evidence


High-Fidelity PCR and qPCR Requiring Validated Purity

This is the primary application scenario for dATP trisodium salt procured with a verified purity of ≥99% and certified nuclease-free status. The high purity ensures that contaminating nucleotides do not inhibit the DNA polymerase or cause misincorporation, while the absence of DNase and RNase protects the template DNA and resulting amplicons from degradation. This is essential for achieving consistent Ct values in qPCR and high yields in end-point PCR, as outlined by the quantitative purity evidence [1].

Sensitive DNA Sequencing (Sanger and NGS Library Prep)

In Sanger sequencing and Next-Generation Sequencing (NGS) library preparation, the use of dATP trisodium salt with >99% purity is critical. Impurities can lead to sequencing artifacts, reduced read lengths, or uneven coverage. The kinetic data showing the enzyme's high specificity for dATP over ATP underscores the need for a substrate free of ribonucleotide contamination, which would otherwise cause chain termination or sequence errors [2].

Long-Term Reagent Stability in Core Facilities

For centralized core facilities or large research groups, the 12-month shelf life of the 100 mM dATP trisodium salt solution stored at -20°C provides a predictable, validated stability window. This allows for bulk purchasing and long-term experimental planning without the need for frequent re-validation of the reagent's activity. This is a direct procurement benefit derived from the manufacturer's stability data [3].

Enzymatic Studies Requiring Defined Kinetics

Biochemical and structural biology studies investigating the mechanism of DNA polymerases require a substrate with defined and reproducible kinetic parameters. The Km and Vmax data established for dATP trisodium salt with various polymerases provide a quantitative benchmark for these experiments. The use of a high-purity, well-characterized dATP preparation ensures that observed kinetic effects are due to the enzyme or experimental variables, not from undefined impurities in the substrate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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